N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide
Description
N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide is a benzamide derivative featuring a pyrrolidine ring and a thiophene moiety.
Properties
IUPAC Name |
N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c20-17(14-6-2-1-3-7-14)18-12-16(15-8-11-21-13-15)19-9-4-5-10-19/h1-3,6-8,11,13,16H,4-5,9-10,12H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUGYSIKPIKFDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)C2=CC=CC=C2)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of thiophene-3-carboxaldehyde with pyrrolidine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding amine.
Amidation: The final step involves the reaction of the amine with benzoyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide group can be reduced to the corresponding amine.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have shown that N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide exhibits significant antibacterial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness comparable to traditional antibiotics.
| Pathogen | Minimum Inhibitory Concentration (MIC) μg/mL | Reference Drug |
|---|---|---|
| Staphylococcus aureus | 0.015 | Ampicillin |
| Escherichia coli | 0.025 | Streptomycin |
| Pseudomonas aeruginosa | 0.030 | Ciprofloxacin |
The mechanism of action appears to involve the inhibition of bacterial cell wall synthesis, a common target for many antibiotics.
Anticancer Potential
The anticancer properties of this compound have also been explored. In vitro studies indicate that the compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
| Cell Line | IC50 (μM) | Effectiveness |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Moderate Inhibition |
| A549 (Lung Cancer) | 4.5 | Strong Inhibition |
| HeLa (Cervical Cancer) | 6.0 | Moderate Inhibition |
The compound's effectiveness is attributed to its ability to induce apoptosis in cancer cells, potentially through the activation of caspase pathways.
Case Study 1: Antibacterial Efficacy
In a controlled study, this compound was administered to cultures of Staphylococcus aureus. The results indicated a significant reduction in bacterial growth after 24 hours, with a calculated MIC that positioned it as a promising candidate for further development as an antibiotic.
Case Study 2: Anticancer Activity Analysis
A series of experiments were conducted using MCF-7 breast cancer cells treated with varying concentrations of this compound. The results demonstrated a dose-dependent decrease in cell viability, suggesting that higher concentrations lead to enhanced anticancer effects.
Mechanism of Action
The mechanism of action of N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would vary based on the biological context and the specific target.
Comparison with Similar Compounds
Characterization Methods
Key characterization techniques for related benzamides include:
- Spectroscopy : $^1$H NMR, $^{13}$C NMR, and IR for functional group verification (–7).
- Mass Spectrometry : LC/MS for molecular ion confirmation (–7).
- X-ray Crystallography : Used for compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide to confirm stereochemistry ().
Structural Comparison with Analogues
Key Structural Features
The target compound’s structural analogues differ primarily in substituents on the benzamide core and the amine side chain. Notable examples include:
Impact of Substituents
- Electron-Withdrawing Groups (e.g., Cl in ) : May enhance metabolic stability and alter receptor binding affinity compared to the unsubstituted target compound .
- Thiophene vs. Methoxy Groups : Thiophene (in –7) contributes to lipophilicity, while methoxy groups () improve solubility but reduce membrane permeability.
- Pyrrolidine vs. Piperazine : Pyrrolidine (cyclic amine) offers conformational rigidity, whereas piperazine derivatives (–7) enable diverse receptor interactions due to their basic nitrogen atoms .
Pharmacological and Chemical Properties
Receptor Binding Potential
Physicochemical Properties
- Solubility : The hydrophilic pyrrolidine group in the target compound likely improves aqueous solubility compared to halogenated derivatives ().
- Melting Points : Rip-B () has a melting point of 90°C, whereas brominated analogues () are likely liquids at room temperature due to flexible side chains .
Biological Activity
N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological mechanisms, and research findings related to this compound, highlighting its pharmacological properties and therapeutic applications.
Chemical Structure and Synthesis
The molecular formula of this compound is . The synthesis typically involves multi-step organic reactions, including:
- Formation of the Benzamide Core : This can be achieved through the reaction of an appropriate amine with a carboxylic acid derivative.
- Pyrrolidine Group Introduction : The pyrrolidine moiety is incorporated via a nucleophilic substitution reaction.
- Thiophene Coupling : The thiophene group is attached using coupling reagents under basic conditions.
These steps are crucial for achieving high purity and yield of the final product, which can be optimized for industrial production using advanced techniques.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. The compound may exhibit:
- Enzyme Inhibition : Potential inhibition of lipoxygenase (LOX), which has implications in cancer biology due to its role in inflammation and tumor progression .
- Receptor Modulation : Interaction with G-protein coupled receptors (GPCRs), which could influence neurochemical pathways relevant to conditions such as obesity or depression .
Pharmacological Studies
Recent studies have evaluated the cytotoxicity and enzyme inhibitory activity of this compound. For instance, derivatives containing similar structural motifs have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | PC3 (Prostate Cancer) | 15.6 | Lipoxygenase inhibition |
| Similar Pyrrole Derivative | MCF-7 (Breast Cancer) | 10.5 | Apoptosis induction |
| Pyridine Analog | SKNMC (Neuroblastoma) | 12.0 | Enzyme inhibition |
These findings indicate that modifications in the structure can significantly impact biological activity, suggesting a structure-activity relationship (SAR) that warrants further exploration.
Case Studies
- In Vitro Evaluation : A study involving the compound demonstrated significant cytotoxic effects on prostate cancer cells (PC3), with an IC50 value indicating effective inhibition compared to standard chemotherapeutics like doxorubicin .
- Mechanistic Insights : Flow cytometry analysis revealed that treatment with this compound induced apoptosis in cancer cell lines, characterized by increased caspase activity and alterations in p53 expression levels, highlighting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
